molecular formula C6H9BrO B13515464 3-(Bromomethyl)-3-methylcyclobutan-1-one

3-(Bromomethyl)-3-methylcyclobutan-1-one

Cat. No.: B13515464
M. Wt: 177.04 g/mol
InChI Key: QJIWNZDFEHTTNY-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-methylcyclobutan-1-one is an organic compound with a unique structure featuring a bromomethyl group attached to a cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-methylcyclobutan-1-one typically involves the bromination of 3-methylcyclobutanone. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the methyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-methylcyclobutan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: The major product is 3-methylcyclobutanone.

Scientific Research Applications

3-(Bromomethyl)-3-methylcyclobutan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound’s derivatives can be used to study enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-methylcyclobutan-1-one involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity makes it a valuable intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-3-methylcyclobutan-1-one
  • 3-(Iodomethyl)-3-methylcyclobutan-1-one
  • 3-(Hydroxymethyl)-3-methylcyclobutan-1-one

Uniqueness

3-(Bromomethyl)-3-methylcyclobutan-1-one is unique due to the presence of the bromine atom, which is a good leaving group and facilitates various nucleophilic substitution reactions. Compared to its chloro and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

3-(bromomethyl)-3-methylcyclobutan-1-one

InChI

InChI=1S/C6H9BrO/c1-6(4-7)2-5(8)3-6/h2-4H2,1H3

InChI Key

QJIWNZDFEHTTNY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C1)CBr

Origin of Product

United States

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